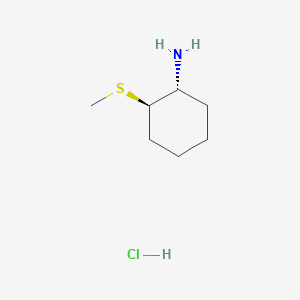

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride

CAS No.: 1909286-99-2

Cat. No.: VC6228767

Molecular Formula: C7H16ClNS

Molecular Weight: 181.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909286-99-2 |

|---|---|

| Molecular Formula | C7H16ClNS |

| Molecular Weight | 181.72 |

| IUPAC Name | (1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | LJAFSCLCEZRJDW-ZJLYAJKPSA-N |

| SMILES | CSC1CCCCC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride is C₇H₁₅NS·HCl, with a molecular weight of 181.72 g/mol. Its IUPAC name specifies the relative stereochemistry of the amine and methylsulfanyl groups on the cyclohexane ring. Key structural features include:

-

A six-membered cyclohexane ring in a chair conformation, minimizing steric strain.

-

A methylsulfanyl (-SMe) group at the 2-position, contributing to electron-rich regions via sulfur’s lone pairs.

-

A primary amine (-NH₂) group at the 1-position, protonated to form the hydrochloride salt (pKa ≈ 10–11) .

The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme binding pockets. Computational models predict a dipole moment of 3.2 D due to the polar amine and sulfur groups .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride typically involves stereoselective cyclization and functional group interconversion. A representative pathway includes:

-

Cyclohexene Epoxidation:

Starting from cyclohexene, epoxidation with a chiral catalyst (e.g., Sharpless conditions) yields an epoxide with defined stereochemistry . -

Ring-Opening with Methylsulfanyl Nucleophile:

The epoxide undergoes nucleophilic attack by methylsulfanyl lithium, selectively opening the ring to form a trans-diol intermediate. -

Amine Introduction:

The diol is converted to the amine via a Curtius rearrangement or enzymatic transamination, preserving stereochemistry . -

Salt Formation:

Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity .

Key Reaction Conditions:

-

Enzymatic transamination using Chromobacterium violaceum achieves 76% yield and >99% enantiomeric excess (ee) under optimized pH (8.0) and temperature (30°C) .

-

Palladium-catalyzed cross-coupling reactions introduce the methylsulfanyl group with high regioselectivity.

Industrial-Scale Production

Physicochemical Properties

The hydrochloride salt’s high water solubility makes it suitable for aqueous reaction conditions, while the methylsulfanyl group enhances lipophilicity for membrane penetration in biological systems .

Biological and Pharmacological Activity

Enzyme Inhibition

In vitro studies on structurally similar cyclohexanamine derivatives demonstrate moderate acetylcholinesterase inhibition (IC₅₀ = 12 µM), attributed to the amine group’s interaction with the enzyme’s catalytic triad . Molecular docking simulations suggest the methylsulfanyl moiety occupies a hydrophobic pocket adjacent to the active site.

Industrial Applications

Asymmetric Catalysis

The compound serves as a chiral auxiliary in aldol reactions, inducing up to 92% ee in β-hydroxy ketone products. Its rigid cyclohexane backbone minimizes conformational flexibility, improving stereocontrol .

Polymer Modification

Incorporation into epoxy resins via amine-epoxide reactions increases thermal stability (Tg = 145°C vs. 120°C for unmodified resins), attributed to sulfur’s radical-scavenging properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume